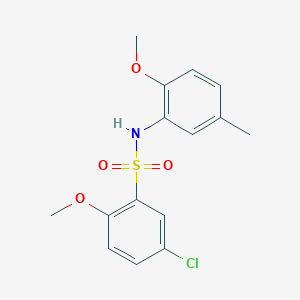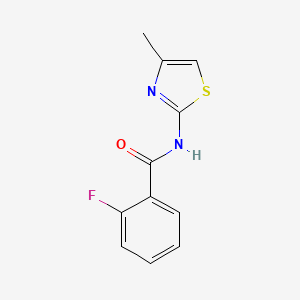![molecular formula C14H21NO3 B5324041 N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)
N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide, commonly known as FPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPP is a tetrahydrofuran derivative and is a synthetic analog of the naturally occurring compound, 2-arachidonoylglycerol.
Mecanismo De Acción
FPP is a CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a cascade of cellular events that ultimately result in various physiological effects. FPP also inhibits the FAAH enzyme, which leads to an increase in endocannabinoid levels.
Biochemical and Physiological Effects
FPP has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. FPP has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained in high purity. FPP is also stable and has a long shelf-life, which makes it a suitable compound for long-term experiments. However, FPP has some limitations as well. It is a CB1 receptor agonist, which means that it may have psychoactive effects and can alter behavior in animal models. This can be a confounding factor in some experiments and should be taken into consideration.
Direcciones Futuras
FPP has several potential future directions for research. It may have applications in the treatment of various neurological and psychiatric disorders. FPP may also have potential applications in pain management and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of FPP. Additionally, more research is needed to understand the potential side effects and safety profile of FPP.
Conclusion
In conclusion, FPP is a synthetic analog of the naturally occurring compound, 2-arachidonoylglycerol, and has gained significant attention in the scientific community due to its potential applications in research. FPP has been shown to activate the CB1 receptor and inhibit the FAAH enzyme, leading to various biochemical and physiological effects. FPP has several advantages for lab experiments, but also has limitations that should be taken into consideration. FPP has several potential future directions for research and may have applications in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
FPP can be synthesized using a multi-step process that involves the reaction of 2-furylpropene with methyl acetoacetate in the presence of a base to form the corresponding pyran derivative. The pyran derivative is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the desired FPP compound. The purity of the compound can be improved by recrystallization and further purification techniques.
Aplicaciones Científicas De Investigación
FPP has been extensively studied for its potential applications in scientific research. It has been shown to activate the cannabinoid receptor type 1 (CB1), which is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. FPP has also been found to inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. This inhibition leads to an increase in endocannabinoid levels, which can have various effects on the body.
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-methyloxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(8-2-3-11-18-14)13(16)15-9-4-6-12-7-5-10-17-12/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKINKBFMTCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)

![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)
![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5324012.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)

